Array ( [bid] => 14016003 )
5-(2,4-Difluorophenyl)pyrimidine is a heterocyclic compound characterized by its pyrimidine ring substituted with a 2,4-difluorophenyl group. The chemical structure features a pyrimidine core, which is a six-membered ring containing nitrogen atoms at the 1 and 3 positions. The presence of fluorine atoms in the phenyl group enhances the compound's biological activity and lipophilicity, making it a subject of interest in medicinal chemistry and pharmaceutical research. Its molecular formula is with a molecular weight of approximately 195.17 g/mol.
Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.
The biological activity of 5-(2,4-difluorophenyl)pyrimidine is significant due to its potential as an antimicrobial agent. Pyrimidine derivatives are known to exhibit various pharmacological properties, including antibacterial, antifungal, and antiviral activities. Specifically, compounds with fluorinated substituents often demonstrate enhanced potency against microbial targets due to increased lipophilicity and improved binding affinity to biological receptors .
Research indicates that similar pyrimidine derivatives can inhibit enzymes such as dihydrofolate reductase, which is crucial for bacterial growth and survival .
The synthesis of 5-(2,4-difluorophenyl)pyrimidine typically involves multi-step organic reactions. Common methods include:
Industrial production may employ automated reactors and continuous flow systems to optimize yield and purity.
5-(2,4-Difluorophenyl)pyrimidine has several applications:
Interaction studies involving 5-(2,4-difluorophenyl)pyrimidine focus on its binding affinity to various biological targets, including enzymes and receptors. These studies are crucial for understanding the compound's mechanism of action and potential therapeutic applications. For instance, its interaction with dihydrofolate reductase can lead to insights into its antibacterial properties .
In vitro assays have demonstrated its effectiveness against several bacterial strains, indicating its potential as a lead compound in drug development.
Several compounds share structural similarities with 5-(2,4-difluorophenyl)pyrimidine. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Amino-4-hydroxypyrimidine | Hydroxy group at position 4 | Known for antifolate activity |
| 4-Amino-6-fluoro-2-thioxopyrimidine | Thioether substitution | Exhibits potent biocidal properties |
| 2,4-Difluoro-5-methylpyrimidine | Methyl group at position 5 | Enhanced lipophilicity compared to non-fluorinated analogs |
These compounds differ primarily in their substituents on the pyrimidine ring, affecting their biological activities and pharmacological profiles. The unique presence of two fluorine atoms in 5-(2,4-difluorophenyl)pyrimidine significantly influences its interaction with biological systems compared to other similar compounds.